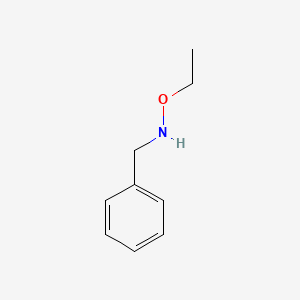
Benzyl(ethoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(ethoxy)amine, also known by its IUPAC name N-benzyl-O-ethylhydroxylamine, is an organic compound with the molecular formula C9H13NO It is characterized by the presence of a benzyl group attached to an ethoxyamine moiety
Mecanismo De Acción
Target of Action
Benzyl(ethoxy)amine, like other amines, is a weak base and can act as a good nucleophile . It can interact with various targets, including carbonyl groups, acid chlorides, and sulfonyl groups . The primary targets of this compound are likely to be molecules that can undergo nucleophilic substitution reactions or molecules that can form imine derivatives .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . For instance, it can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . In the presence of acid chlorides, this compound can form amides . Furthermore, it can react with sulfonyl groups to form sulfonamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(ethoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl nitrite under acidic conditions. The reaction proceeds as follows:
C6H5CH2NH2+C2H5ONO→C6H5CH2N(OCH2CH3)+H2O
Another method involves the reduction of benzylidene ethylamine using sodium borohydride in ethanol. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic hydrogenation of benzylidene ethylamine in the presence of a palladium catalyst. This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(ethoxy)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl(ethoxy)nitrosoamine using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to this compound hydrochloride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium ethoxide, ethanol.
Major Products Formed
Oxidation: Benzyl(ethoxy)nitrosoamine.
Reduction: this compound hydrochloride.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzyl(ethoxy)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their activity against certain types of cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is employed in the production of polymers, resins, and coatings due to its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxyamine: Lacks the benzyl group, limiting its applications in organic synthesis.
Benzylhydroxylamine: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
Benzyl(ethoxy)amine is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to form stable complexes with biomolecules makes it valuable in biochemical research and pharmaceutical development.
Propiedades
IUPAC Name |
N-ethoxy-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYXELLCJAYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
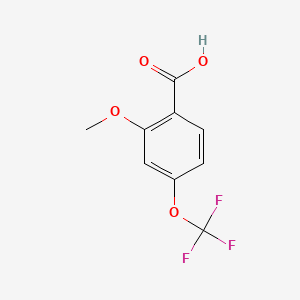
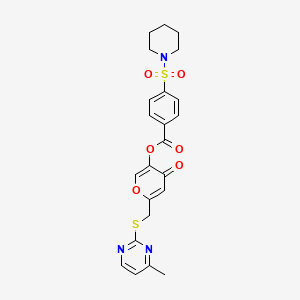
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)
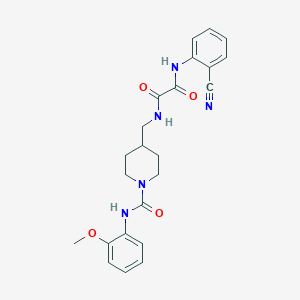
![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
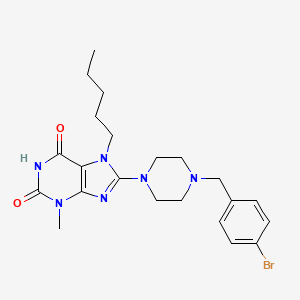
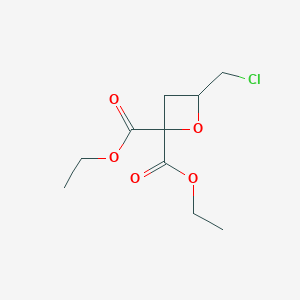
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)
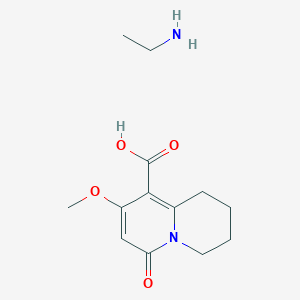
![4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2776343.png)
![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)
![1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)](/img/structure/B2776347.png)
